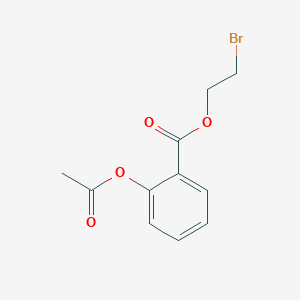
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine is an organic compound characterized by its unique structure, which includes multiple methyl groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine typically involves the alkylation of a suitable diamine precursor with methylating agents. Commonly used methods include:
Alkylation with Methyl Iodide: This involves the reaction of a diamine with methyl iodide in the presence of a base such as potassium carbonate.
Reductive Amination: This method involves the reaction of a ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine may involve large-scale alkylation processes using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Amine oxides.
Reduction: Reduced amines.
Substitution: Substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism by which N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~2~-Dimethylbutane-2,3-diamine
- N~2~,N~2~-Diethylbutane-2,3-diamine
- N~2~,N~2~-Dipropylbutane-2,3-diamine
Uniqueness
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine is unique due to its high degree of methylation, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
82045-29-2 |
|---|---|
Molekularformel |
C10H24N2 |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
2-N,2-N,3-N,3-N,2,3-hexamethylbutane-2,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2,11(5)6)10(3,4)12(7)8/h1-8H3 |
InChI-Schlüssel |
LFGIOGLIHKUCEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(C)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)

![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)





